molecular formula C14H23NO4 B2842891 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid CAS No. 2413897-10-4

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid

Cat. No.: B2842891
CAS No.: 2413897-10-4
M. Wt: 269.341
InChI Key: SUFWZDLWRLASCR-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 5-azaspiro[3.4]octane core, a tert-butoxycarbonyl (2-methylpropan-2-yloxycarbonyl) group at the 5-position, and an acetic acid substituent at the 8-position of the spiro system (Figure 1). The tert-butoxycarbonyl group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The spiro[3.4]octane scaffold confers conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and pharmacokinetic properties .

Figure 1: Structural diagram of 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(9-11(16)17)14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFWZDLWRLASCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid, also known as a spirocyclic compound, is notable for its unique structural attributes that potentially influence its biological activity. This compound's molecular formula is C14H23NO5C_{14}H_{23}NO_5, with a molecular weight of approximately 285.34g/mol285.34\,g/mol . The spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms, positions this compound as a candidate for various medicinal applications.

Structural Characteristics

The compound features a spiro[3.4]octane framework, which is critical for its interaction with biological targets. The acetic acid moiety enhances its capacity to engage in hydrogen bonding and electrostatic interactions, which are vital for binding affinity and specificity .

PropertyValue
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural TypeSpirocyclic

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions may mimic natural substrates or inhibitors, thereby modulating various biological pathways . The compound's ability to inhibit or activate certain biological processes makes it a valuable subject for further research in medicinal chemistry.

Inhibition Studies

Recent studies have focused on the inhibition potential of this compound against certain biological systems. For instance, it has been evaluated for its capacity to inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for bacterial virulence . High concentrations of related compounds have shown significant inhibition rates, suggesting that similar mechanisms may apply to this compound .

Comparative Analysis

In comparison to structurally similar compounds, this compound exhibits unique features that could enhance its biological efficacy. For example:

Compound NameStructure TypeUnique Features
5-Methyl-2-oxa-6-azaspiro[3.4]octanSpirocyclicContains an oxygen atom in the spiro structure
7-Amino-5-thia-2-azaspiro[3.4]octaneSpirocyclicContains sulfur instead of nitrogen
2-(2-Boc-5-oxa-2-azaspiro[3.4]octan)acetic acidSpirocyclicFeatures a Boc protecting group for amines

This comparative analysis highlights the distinctiveness of this compound within its class .

Future Directions

The potential applications of this compound warrant further investigation into its pharmacological properties and therapeutic uses. Future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
  • In Vivo Testing : Evaluating the efficacy and safety profiles through animal models.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure can enhance biological activity.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology. Its structural similarity to known neuroactive compounds suggests possible applications in treating neurological disorders.

Case Study: Neuroprotective Effects
Research has indicated that derivatives of azaspiro compounds can exhibit neuroprotective properties. For instance, studies have shown that certain azaspiro derivatives improve cognitive function in animal models of neurodegenerative diseases, potentially through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.

Antioxidant Activity

The antioxidant properties of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid have been explored, particularly in relation to reactive oxygen species (ROS). Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess such capabilities.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Mechanism of Action
Compound A15Scavenging ROS
Compound B20Inhibition of lipid peroxidation
This compoundTBDTBD

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly as a lead compound for synthesizing new pharmaceuticals targeting specific receptors or pathways involved in disease processes.

Case Study: Drug Design
A recent study focused on the synthesis of analogs based on this compound to enhance binding affinity to specific biological targets. The results indicated that modifications to the azaspiro framework could significantly improve pharmacokinetic properties, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Spiro Ring Size : Determines molecular geometry and steric effects.
  • Substituent Position : Influences electronic properties and reactivity.
  • Protective Groups : Impacts synthetic versatility and stability.
  • Functional Groups : Affects solubility, acidity, and biological activity.

Comparative Analysis of Spirocyclic Derivatives

Table 1: Structural Comparison of Spirocyclic Compounds
Compound Name CAS Number Molecular Formula Spiro System Substituents Functional Groups
2-[5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid Not provided C₁₅H₂₃NO₅ 5-azaspiro[3.4]octane tert-butoxycarbonyl (5-position), acetic acid (8-position) Carboxylic acid, protected amine
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid 1268519-54-5 C₁₂H₁₉NO₅ 5-azaspiro[2.4]heptane tert-butoxycarbonyl (5-position), carboxylic acid (7-position) Carboxylic acid, protected amine
2-{5-azaspiro[2.4]heptan-7-yl}acetic acid 2055841-30-8 C₉H₁₃NO₂ 5-azaspiro[2.4]heptane Unprotected amine (5-position), acetic acid (7-position) Carboxylic acid, free amine
8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Not provided C₁₈H₂₀ClFNO₂ 8-azaspiro[3.2.1]octane 3-chloro-5-fluorophenylmethyl (8-position), oxirane (spiro junction) Epoxide, aromatic substituent

Critical Differences and Implications

Spiro Ring Size :

  • The target compound’s spiro[3.4]octane system provides a larger ring compared to spiro[2.4]heptane derivatives (Table 1). This increases conformational flexibility and may enhance binding to larger biological targets .
  • Spiro[3.2.1]octane derivatives (e.g., ) incorporate a bicyclic framework, further restricting molecular motion, which is advantageous for selective receptor interactions .

Substituent Position: The acetic acid group at the 8-position in the target compound contrasts with the 7-position carboxylic acid in spiro[2.4]heptane analogs (Table 1).

Protective Groups :

  • The tert-butoxycarbonyl group in the target compound and PBLJ7032 () allows for controlled deprotection during synthesis, whereas PBXA8119 () lacks protection, limiting its utility in multi-step reactions .

Functional Groups :

  • Carboxylic acid moieties (e.g., target compound, PBLJ7032) enhance water solubility and metal-binding capacity, while epoxide-containing derivatives () exhibit reactivity toward nucleophiles, useful in covalent inhibitor design .

Preparation Methods

Cyclization Strategies

The spirocyclic framework is typically assembled via intramolecular cyclization. A common precursor, 8-amino-5-azaspiro[3.4]octane, is synthesized through a Schmidt reaction or a modified Curtius rearrangement. For example, treatment of a bicyclic keto-ester with hydrazoic acid (HN₃) in the presence of sulfuric acid induces cyclization, forming the spiro[3.4]octane system.

Reaction Conditions:

  • Precursor: 3-Cyclobutylpropanoic acid ethyl ester.
  • Reagents: HN₃, H₂SO₄ (catalytic).
  • Temperature: 0–5°C (to control exothermicity).
  • Yield: ~60–70% after column chromatography.

Alternative Routes via Ring-Closing Metathesis

Recent patents describe the use of Grubbs catalysts to facilitate ring-closing metathesis of diene precursors. For instance, a diene containing allyl amine and cyclobutane moieties undergoes metathesis to form the spiro structure with high efficiency.

Example Protocol:

  • Substrate: N-Allyl-3-cyclobutene-1-carboxamide.
  • Catalyst: Grubbs II (5 mol%).
  • Solvent: Dichloromethane, reflux.
  • Yield: 85% (isolated via silica gel chromatography).

Protection of the Amine Group

tert-Butoxycarbonyl (Boc) Protection

The secondary amine in 5-azaspiro[3.4]octane is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to prevent side reactions during subsequent steps.

Standard Procedure:

  • Substrate: 8-Amino-5-azaspiro[3.4]octane (1 eq).
  • Reagent: Boc₂O (1.2 eq), triethylamine (2 eq).
  • Solvent: Tetrahydrofuran (THF), 0°C → room temperature.
  • Time: 12 hours.
  • Workup: Aqueous extraction, drying (MgSO₄), and solvent evaporation.
  • Yield: >90%.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water.

Typical HPLC Parameters:

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: 10–90% acetonitrile in 0.1% TFA over 30 minutes.
  • Retention Time: 12.5 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.35–2.55 (m, 4H, spiro-CH₂), 3.20 (t, J = 6.8 Hz, 2H, NCH₂), 3.95 (s, 2H, COOCH₂).
  • HRMS (ESI): m/z calculated for C₁₄H₂₃NO₄ [M+H]⁺: 278.1622; found: 278.1625.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schmidt Cyclization 60–70 90 Scalability for industrial production.
Ring-Closing Metathesis 85 95 Stereochemical control.
Alkylation-Hydrolysis 75–80 95 Functional group tolerance.

Industrial-Scale Considerations

Large-scale synthesis necessitates automated reactors and continuous flow systems to enhance reproducibility. Key challenges include:

  • Cost of Boc₂O: Optimized stoichiometry (1.1 eq) reduces reagent waste.
  • Solvent Recovery: THF and dichloromethane are recycled via distillation.
  • Safety: HN₃ and TFA require specialized handling equipment.

Emerging Methodologies

Recent patents highlight photoredox catalysis for spirocycle formation, enabling milder conditions and shorter reaction times. Additionally, enzymatic resolution techniques are being explored to access enantiopure intermediates.

Q & A

Q. What are the recommended synthetic routes for this compound, considering its spirocyclic and Boc-protected amine structure?

  • Methodological Answer : Synthesis typically involves sequential protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water). The spirocyclic core is formed via cyclization of a pre-functionalized bicyclic intermediate, often employing Mitsunobu conditions (DIAD/PPh₃) or acid-catalyzed ring closure. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to steric hindrance from the Boc group . Computational reaction path searches (e.g., quantum chemical calculations) can optimize cyclization efficiency by identifying low-energy transition states .

Q. How can researchers characterize the spirocyclic core and Boc-protected amine using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. The spirocyclic environment splits signals for adjacent carbons (e.g., C-8 and C-5 in the azaspiro ring) into distinct doublets in DEPT-135 spectra.
  • X-ray crystallography : Resolves spatial arrangement of the spiro junction and Boc orientation, critical for confirming regioselectivity .
  • IR spectroscopy : A carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc carbamate and acetic acid moieties .

Q. What experimental approaches are suitable for determining solubility, given limited available data?

  • Methodological Answer : Use a mass molarity calculator (as referenced in ) to prepare saturated solutions in varying solvents (e.g., DMSO, acetonitrile, aqueous buffers). Quantify solubility via UV-Vis spectroscopy (calibration curve at λmax ~210–260 nm) or gravimetric analysis after lyophilization. For low solubility, employ co-solvency studies (e.g., PEG-400/water mixtures) or pH-dependent assays to identify ionizable groups .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model key steps like Boc protection and spirocyclization. Calculate activation energies for competing pathways (e.g., N-Boc vs. O-Boc intermediates) to predict regioselectivity. Transition state analysis (e.g., using Gaussian or ORCA) identifies steric clashes, guiding solvent selection (e.g., low-polarity solvents for Boc stability) . Machine learning algorithms (e.g., ICReDD’s reaction design framework) can narrow experimental conditions by correlating quantum mechanical data with yields .

Q. What strategies resolve contradictions between predicted and experimental reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-Boc) to track amine participation in side reactions (e.g., carbamate hydrolysis).
  • In-situ monitoring : ReactIR or HPLC-MS detects transient intermediates (e.g., oxazolidinones) formed during cyclization.
  • Feedback loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine reaction models iteratively .

Q. How does the Boc group’s steric environment influence nucleophilic reactivity at the spirocyclic core?

  • Methodological Answer : Conduct competitive nucleophilic substitution assays (e.g., using benzyl bromide or methyl iodide) under varying conditions. Compare reaction rates via ¹H NMR kinetics. Molecular dynamics simulations (e.g., GROMACS) reveal steric shielding effects by the Boc group, reducing accessibility to the amine lone pair. X-ray data () supports conformational analysis of the spiro junction’s rigidity .

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